
Aglepristone
Übersicht
Beschreibung
Aglepriston ist ein synthetisches, steroidales Antiprogestogen, das mit Mifepriston verwandt ist. Es wird unter dem Markennamen Alizin vermarktet und wird hauptsächlich in der Veterinärmedizin eingesetzt. Aglepriston wird speziell als Abortivum bei trächtigen Tieren eingesetzt und besitzt eine gewisse Antiglukokortikoid-Aktivität .
Vorbereitungsmethoden
Aglepriston wird als ölige Alkohollösung hergestellt, die 30 mg Aglepriston pro ml enthält. Die typische Dosierung beträgt 10 mg/kg, zweimal verabreicht, 24 Stunden auseinander . Die Herstellung beinhaltet das Lösen von Aglepriston in einem geeigneten Lösungsmittel, um eine stabile Lösung für die subkutane Verabreichung zu erzeugen .
Analyse Chemischer Reaktionen
Aglepriston durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Aglepriston kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können Aglepriston in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten besitzen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Induction of Abortion
Aglepristone is primarily used for the induction of abortion in various animal species, particularly in canines and rabbits. Research indicates that it is highly effective when administered during specific gestational periods.
- Efficacy in Canines : A study demonstrated that this compound administered between the 26th and 45th day of pregnancy resulted in a success rate of approximately 95% for inducing abortion. Side effects were minimal, with most cases showing improvement within days post-treatment .
- Case Study Example : In a clinical case involving a Sharpei bitch, this compound was administered following an accidental mating. Subsequent ultrasound examinations confirmed fetal resorption within a week after treatment, showcasing its efficacy in managing unintended pregnancies .
Treatment of Canine Pyometra
This compound is also utilized in treating pyometra, a serious uterine infection in female dogs. Its application can significantly reduce recovery time and improve outcomes.
- Study Findings : A comparative study evaluated the effectiveness of this compound alone versus its combination with cloprostenol in treating pyometra. Results indicated that the combination therapy led to faster clinical recovery and reduced days of discharge compared to this compound alone .
Treatment Protocol | Recovery Time (Days) | Pregnancy Rate (%) |
---|---|---|
This compound Alone | 12 | 40 |
This compound + Cloprostenol | 8 | 20 |
Hormonal Regulation and Reproductive Management
This compound has been studied for its role in hormonal regulation during the reproductive cycle of various species.
- Impact on LH Surge : In a study involving bitches, administration of this compound during mid-proestrus significantly reduced the luteinizing hormone (LH) peak, which is crucial for ovulation timing. This suggests potential applications in managing breeding cycles and timing .
Induction of Parturition
Recent research has explored this compound's effectiveness in inducing parturition, particularly in guinea pigs.
- Combination with Oxytocin : A study assessed the effects of this compound combined with oxytocin for inducing labor. Results showed that this combination could effectively reduce the duration of pregnancy and improve neonatal outcomes without significant side effects .
Veterinary Clinical Applications
In addition to reproductive management, this compound is being evaluated for other veterinary clinical applications.
Wirkmechanismus
Aglepristone acts by binding to uterine progesterone receptors without producing the biological effects of progesterone. This blocks the action of progesterone during pregnancy, leading to fetal resorption, abortion, or induction of parturition. The compound has a high affinity for progesterone receptors, making it effective in various progesterone-dependent conditions .
Vergleich Mit ähnlichen Verbindungen
Aglepriston ähnelt anderen Antiprogestinen wie Mifepriston, Lilo-priston, Onapriston, Telapriston und Toripriston. Aglepriston ist einzigartig in seiner hohen Affinität zu Progesteronrezeptoren und seiner spezifischen Verwendung in der Veterinärmedizin . Im Gegensatz zu Mifepriston, das in der Humanmedizin eingesetzt wird, wird Aglepriston hauptsächlich bei Tieren eingesetzt .
Schlussfolgerung
Aglepriston ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der Veterinärmedizin und der wissenschaftlichen Forschung. Seine einzigartigen Eigenschaften und die hohe Affinität zu Progesteronrezeptoren machen es zu einem wertvollen Werkzeug in der Untersuchung und Behandlung von Progesteron-abhängigen Erkrankungen.
Eigenschaften
CAS-Nummer |
124478-60-0 |
---|---|
Molekularformel |
C29H37NO2 |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
(13S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-enyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1 |
InChI-Schlüssel |
RTCKAOKDXNYXEH-IRYDGCRRSA-N |
SMILES |
CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Isomerische SMILES |
CC=C[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Kanonische SMILES |
CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Aussehen |
Solid powder |
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
11beta-(p-(dimethylamino)phenyl)-17beta-hydroxy-17-((Z)-propenyl)estra-4,9-dien-3-one aglepristone Alizine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aglepristone exert its antiprogestational effects?
A1: this compound (RU534) acts as a competitive antagonist of progesterone receptors. It binds to these receptors with higher affinity than progesterone itself, effectively blocking progesterone's ability to bind and exert its effects. [, , ]
Q2: What are the downstream consequences of this compound's action?
A2: By blocking progesterone receptors, this compound disrupts progesterone-dependent processes, particularly in the uterus and mammary glands. This leads to a cascade of effects, including:
- Termination of pregnancy: this compound can induce abortion in various stages of pregnancy. [, , , , , , , , , , , , , ]
- Treatment of pyometra: In cases of pyometra, this compound can help resolve the infection and reduce uterine size by counteracting progesterone's influence on the uterus. [, , , , ]
- Management of mammary hyperplasia: this compound can also be effective in reducing the size and reversing the effects of progesterone-driven mammary hyperplasia in cats. [, , ]
Q3: Does this compound directly induce luteolysis?
A3: Research suggests that this compound does not directly or immediately cause luteolysis. [, ] this compound administration in mid-pregnancy does not directly impact plasma progesterone concentrations in the short term. [] In fact, progesterone levels can even increase after this compound administration. []
Q4: How does this compound affect the uterine environment?
A4: While this compound's primary action is on progesterone receptors, it also seems to induce changes in the uterine environment. Studies have shown increased expression of progesterone receptors in various uterine tissues (endometrium, myometrium) following this compound treatment. [] This heightened sensitivity to estrogen may be linked to inflammation, hemorrhage, and hyperplasia observed in the endometrium. []
Q5: What changes occur in the vagina following this compound administration?
A5: this compound administration during the mid-luteal phase affects vaginal parameters such as pH and electrical resistance of vaginal mucus. [] A significant decrease in electrical resistance and an increase in vaginal pH were observed in treated bitches. [] These changes could be linked to altered progesterone levels and their effects on the vaginal environment.
Q6: How does this compound influence mammary tumors in dogs?
A6: this compound administration has been linked to a reduced Ki67 proliferation index in canine mammary tumors, particularly in those expressing progesterone receptors. [] Further research on its clinical application in managing canine mammary tumors is ongoing. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.